molecular formula C13H14ClN3O2S B2448744 3-chloro-N-(3-cyanothiolan-3-yl)-6-ethoxypyridine-2-carboxamide CAS No. 1311851-30-5

3-chloro-N-(3-cyanothiolan-3-yl)-6-ethoxypyridine-2-carboxamide

Cat. No.: B2448744
CAS No.: 1311851-30-5
M. Wt: 311.78
InChI Key: ICOISOMNCYOLLH-UHFFFAOYSA-N
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Description

3-chloro-N-(3-cyanothiolan-3-yl)-6-ethoxypyridine-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine, ethoxy, and carboxamide groups, as well as a thiolane ring with a cyano group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3-cyanothiolan-3-yl)-6-ethoxypyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, the 6-position is ethoxylated using ethyl iodide in the presence of a base such as potassium carbonate.

    Chlorination: The 3-position of the pyridine ring is chlorinated using a chlorinating agent like thionyl chloride or phosphorus pentachloride.

    Carboxamide Formation: The carboxamide group is introduced by reacting the chlorinated pyridine with an amine derivative under appropriate conditions.

    Thiolane Ring Formation: The thiolane ring with a cyano group is synthesized separately and then coupled with the pyridine derivative through nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiolane ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-chloro-N-(3-cyanothiolan-3-yl)-6-ethoxypyridine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. Its ability to interact with specific biological targets could lead to the development of new medications for various diseases.

Industry

Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-cyanothiolan-3-yl)-6-ethoxypyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(3-cyanothiolan-3-yl)-2-ethoxybenzamide
  • N-(3-cyanothiolan-3-yl)-3-(5-methyl-1H-1,2,4-triazol-3-yl)benzamide
  • N-(3-cyanothiolan-3-yl)-2-methyl-4H-chromene-3-carboxamide

Uniqueness

Compared to similar compounds, 3-chloro-N-(3-cyanothiolan-3-yl)-6-ethoxypyridine-2-carboxamide stands out due to its specific substitution pattern on the pyridine ring. This unique arrangement of functional groups can result in distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-chloro-N-(3-cyanothiolan-3-yl)-6-ethoxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2S/c1-2-19-10-4-3-9(14)11(16-10)12(18)17-13(7-15)5-6-20-8-13/h3-4H,2,5-6,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICOISOMNCYOLLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=C(C=C1)Cl)C(=O)NC2(CCSC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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